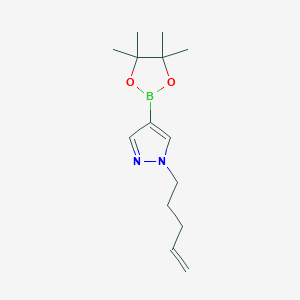![molecular formula C17H16N8O3 B12084410 N-[9-[4-azido-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12084410.png)
N-[9-[4-azido-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3’-Azido-N6-benzoyl-2’,3’-dideoxyadenosine is a modified nucleoside synthon. . The compound is characterized by the presence of an azido group at the 3’ position and a benzoyl group at the N6 position of the adenine base.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Azido-N6-benzoyl-2’,3’-dideoxyadenosine typically involves multiple steps, including the protection of functional groups, nucleophilic substitution, and deprotectionThe benzoyl group is then introduced at the N6 position using benzoyl chloride under basic conditions .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the laboratory-scale procedures to ensure high yield and purity, as well as the use of automated synthesis equipment to streamline the process .
Analyse Chemischer Reaktionen
Types of Reactions
3’-Azido-N6-benzoyl-2’,3’-dideoxyadenosine can undergo various chemical reactions, including:
Nucleophilic substitution: The azido group can be replaced by other nucleophiles under appropriate conditions.
Reduction: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Hydrolysis: The benzoyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine
Common Reagents and Conditions
Nucleophilic substitution: Sodium azide in DMF (dimethylformamide) at elevated temperatures.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide
Major Products Formed
Nucleophilic substitution: Various substituted nucleosides depending on the nucleophile used.
Reduction: 3’-Amino-N6-benzoyl-2’,3’-dideoxyadenosine.
Hydrolysis: N6-Benzoyl-2’,3’-dideoxyadenosine
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of other nucleoside analogues.
Biology: Studied for its ability to inhibit ribonucleotide reductase, an enzyme crucial for DNA synthesis.
Medicine: Investigated for its antiviral properties, particularly against HIV, and its anticancer potential by inhibiting DNA synthesis in cancer cells.
Industry: Potential use in the development of antiviral and anticancer drugs
Wirkmechanismus
The mechanism of action of 3’-Azido-N6-benzoyl-2’,3’-dideoxyadenosine involves its phosphorylation to form the corresponding monophosphate, which inhibits the synthesis of RNA. This inhibition occurs through the compound’s action on ribonucleotide reductase, thereby preventing the conversion of ribonucleotides to deoxyribonucleotides, which are essential for DNA synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3’-Azido-3’-deoxythymidine (AZT): Another nucleoside analogue used as an antiviral drug.
2’,3’-Dideoxyinosine (ddI): A nucleoside analogue used in the treatment of HIV.
2’,3’-Dideoxycytidine (ddC): Another nucleoside analogue with antiviral properties.
Uniqueness
3’-Azido-N6-benzoyl-2’,3’-dideoxyadenosine is unique due to the presence of both the azido and benzoyl groups, which confer distinct chemical properties and biological activities.
Eigenschaften
Molekularformel |
C17H16N8O3 |
|---|---|
Molekulargewicht |
380.4 g/mol |
IUPAC-Name |
N-[9-[4-azido-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide |
InChI |
InChI=1S/C17H16N8O3/c18-24-23-11-6-13(28-12(11)7-26)25-9-21-14-15(19-8-20-16(14)25)22-17(27)10-4-2-1-3-5-10/h1-5,8-9,11-13,26H,6-7H2,(H,19,20,22,27) |
InChI-Schlüssel |
YTFBISSPQNGWPJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)CO)N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Carbamic acid, N-[[[(1,1-dimethylethoxy)carbonyl]amino][[3-(4-methyl-1-piperazinyl)phenyl]amino]methylene]-, 1,1-dimethylethyl ester, [N(E)]-](/img/structure/B12084340.png)








![2,6-Dioxaspiro[4.5]decan-9-yl methanesulfonate](/img/structure/B12084424.png)


